molecular formula C12H9FO2 B3006077 2-Acetyl-5-(3-fluorophenyl)furan CAS No. 890642-15-6

2-Acetyl-5-(3-fluorophenyl)furan

Cat. No.: B3006077
CAS No.: 890642-15-6
M. Wt: 204.2
InChI Key: ZPSUQLVKARFLSO-UHFFFAOYSA-N
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Description

2-Acetyl-5-(3-fluorophenyl)furan is an organic compound belonging to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. The presence of an acetyl group at the 2-position and a fluorophenyl group at the 5-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-acetyl-5-(3-fluorophenyl)furan involves the cross-ketonization of methyl 2-furoate with carboxylic acids. This reaction is catalyzed by a ZrO₂ catalyst under continuous-flow, gas-phase conditions at 350°C . Another method involves the reaction of acetic acid, acetic anhydride, and a zinc salt catalyst with furans under controlled temperature and pressure conditions .

Industrial Production Methods

The industrial production of this compound typically involves optimizing the molar ratio of reactants and reaction conditions to achieve high selectivity and conversion rates. The process often includes steps for recycling acetic acid and refining the product through distillation .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-(3-fluorophenyl)furan undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted furans or phenyl derivatives.

Scientific Research Applications

2-Acetyl-5-(3-fluorophenyl)furan has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-5-(3-fluorophenyl)furan is unique due to the presence of both the acetyl and fluorophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[5-(3-fluorophenyl)furan-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2/c1-8(14)11-5-6-12(15-11)9-3-2-4-10(13)7-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSUQLVKARFLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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